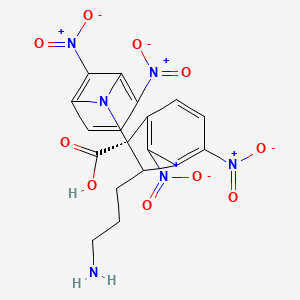![molecular formula C13H13N3O3 B13728571 (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is a chiral compound with a complex structure that includes a nitropyridine moiety and a phenylethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to form 5-nitropyridine.
Amination: The nitropyridine is then subjected to amination to introduce the amino group at the 2-position.
Chiral Synthesis: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to ensure the (2R) configuration.
Coupling Reaction: The final step involves coupling the 5-nitropyridin-2-ylamine with 2-phenylethanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the phenylethanol group can interact with hydrophobic pockets in proteins or enzymes. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-nitropyridine: This compound shares the nitropyridine moiety but lacks the phenylethanol group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring but differ in the substituents and overall structure.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar nitropyridine structure but includes additional functional groups and a different core structure.
Uniqueness
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is unique due to its chiral center and the combination of the nitropyridine and phenylethanol moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H13N3O3 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C13H13N3O3/c17-9-12(10-4-2-1-3-5-10)15-13-7-6-11(8-14-13)16(18)19/h1-8,12,17H,9H2,(H,14,15)/t12-/m0/s1 |
Clé InChI |
XLYQZENRJZEKAW-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


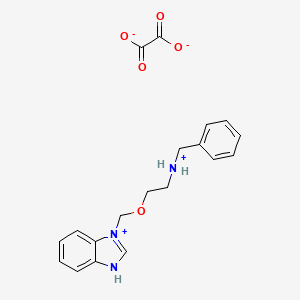
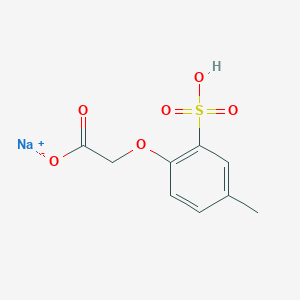
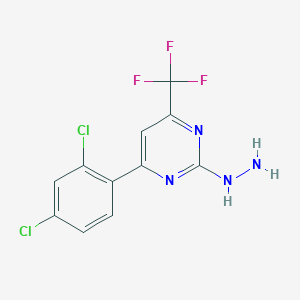

![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
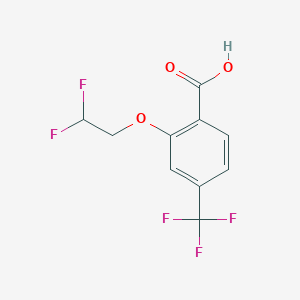
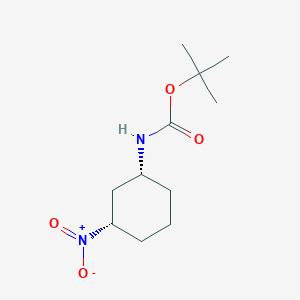
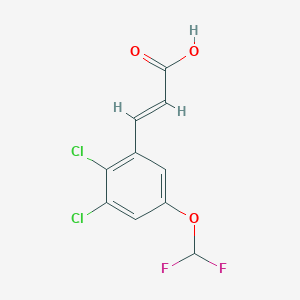
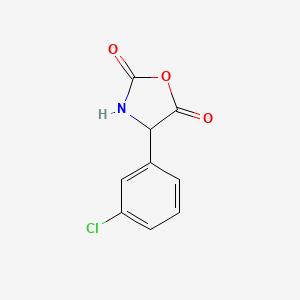
![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
